5,6-Dichloro-1,2,3,4-tetrahydroisoquinolin-1-one is a chemical compound belonging to the tetrahydroisoquinoline class. This class is recognized for its diverse biological activities and is often utilized as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. The compound has garnered attention due to its potential applications in medicinal chemistry, particularly as an enzyme inhibitor and in receptor ligand studies .
5,6-Dichloro-1,2,3,4-tetrahydroisoquinolin-1-one can be synthesized through various chemical methods, which include cyclization reactions involving β-phenylethylamine derivatives. Its synthesis and subsequent applications are explored in numerous studies focusing on its biological activity and structural properties .
This compound is classified under the broader category of isoquinolines, specifically as a tetrahydroisoquinoline derivative. Tetrahydroisoquinolines are known for their structural complexity and are often involved in various biochemical pathways due to their ability to interact with biological targets .
The synthesis of 5,6-Dichloro-1,2,3,4-tetrahydroisoquinolin-1-one typically involves several steps:
The reaction conditions are critical for optimizing yield and purity. For instance, controlling temperature and reaction time can significantly affect the efficiency of the cyclization and reduction processes. Industrial methods may employ batch or continuous flow processes to enhance scalability and reproducibility.
The molecular structure of 5,6-Dichloro-1,2,3,4-tetrahydroisoquinolin-1-one features a bicyclic framework with two chlorine substituents at positions 5 and 6. This configuration plays a crucial role in its biological activity.
The molecular formula is with a molecular weight of approximately 229.08 g/mol. The compound exhibits specific stereochemistry that influences its interactions with biological targets .
5,6-Dichloro-1,2,3,4-tetrahydroisoquinolin-1-one can undergo several types of chemical reactions:
The choice of reagents and reaction conditions significantly affects the outcome of these reactions. For instance, oxidation reactions typically require controlled environments to prevent overoxidation or degradation of sensitive functional groups .
The primary mechanism of action for 5,6-Dichloro-1,2,3,4-tetrahydroisoquinolin-1-one involves its role as a reversible inhibitor of phenylethanolamine N-methyltransferase (PNMT). This inhibition alters catecholamine biosynthesis pathways by affecting neurotransmitter levels .
Studies indicate that this compound's inhibition of PNMT could have implications for neurological and psychological processes due to the critical role catecholamines play in these areas .
5,6-Dichloro-1,2,3,4-tetrahydroisoquinolin-1-one typically appears as a crystalline solid. Its melting point and solubility characteristics are essential for determining its suitability for various applications.
The compound is characterized by its reactivity towards nucleophiles due to the presence of chlorine substituents. It also exhibits stability under standard laboratory conditions but may require specific handling protocols due to its potential biological activity .
5,6-Dichloro-1,2,3,4-tetrahydroisoquinolin-1-one has several notable applications:
Tetrahydroisoquinoline (THIQ) represents a privileged scaffold in drug discovery, characterized by a bicyclic structure comprising a benzene ring fused to a piperidine ring with a nitrogen atom at the bridgehead position. This core structure serves as the foundation for numerous alkaloids and synthetic compounds with diverse pharmacological profiles, ranging from antimicrobial and antitumor activities to central nervous system modulation [3] [7]. The inherent rigidity of the THIQ skeleton facilitates precise three-dimensional positioning of pharmacophoric elements, enabling high-affinity interactions with biological targets. Chlorinated THIQ derivatives, such as 5,6-dichloro-1,2,3,4-tetrahydroisoquinolin-1-one, exemplify strategic structural refinements where halogen atoms enhance electronic properties, influence lipophilicity, and improve target binding through steric and electronic effects [2] [9]. These molecular modifications address challenges in drug development, including metabolic instability and limited bioavailability, positioning chlorinated THIQs as versatile intermediates for therapeutic innovation.
Table 1: Notable Tetrahydroisoquinoline-Based Therapeutics
Compound Name | Therapeutic Application | Key Structural Features | Source |
---|---|---|---|
Trabectedin | Anticancer (soft tissue sarcoma) | Tetrahydroisoquinoline + pentacycle | Marine alkaloid derivative [3] |
Lurbinectedin | Anticancer (small cell lung cancer) | Chlorinated THIQ core | Synthetic analog [3] |
Solifenacin | Overactive bladder | 1,2,3,4-THIQ with quinuclidine | Synthetic [3] |
Apomorphine | Parkinson's disease | Aporphine alkaloid (THIQ-derived) | Natural semisynthetic [3] |
Praziquantel | Anthelmintic | Acylated THIQ ring | Synthetic [3] |
Isoquinoline alkaloids have shaped pharmacological research since the isolation of morphine in the early 19th century. The structural elucidation of tetrahydroisoquinoline-containing natural products like naphthyridinomycin (1974), saframycins (1973–1977), and quinocarcin (1988) revealed unprecedented architectures and potent biological activities, particularly against cancer cells and pathogenic microorganisms [3]. These discoveries stimulated synthetic efforts to replicate and optimize these complex molecules, leading to clinically impactful agents such as trabectedin—a marine-derived THIQ alkaloid analog approved for soft tissue sarcoma (2007). The synthetic accessibility of the THIQ core via Pictet-Spengler condensation (1911) and Bischler-Napieralski cyclization (1893) accelerated medicinal chemistry exploration [3] [5]. For instance, the Pictet-Spengler reaction between phenylethylamines and aldehydes enables efficient construction of the THIQ scaffold, while asymmetric variants using chiral auxiliaries (e.g., Andersen reagent) or organocatalysts (e.g., TRIP) provide enantiopure intermediates essential for stereoselective drug action [3]. Modern innovations include microwave-assisted Pictet-Spengler reactions achieving near-quantitative yields in minutes, enhancing synthetic utility for drug discovery campaigns targeting this chemotype [3].
Chlorine atoms at the C-5 and C-6 positions of the THIQ scaffold induce profound electronic and steric modifications that enhance target affinity and metabolic stability. The strong electron-withdrawing effect of chlorine reduces the pKa of the adjacent nitrogen, favoring protonation states conducive to ionic interactions with biological targets like ion channels or enzyme active sites [9]. Concurrently, chlorine’s large van der Waals radius (175 pm) creates steric impediments that restrict bond rotation and enforce conformational rigidity, improving selectivity for complementary binding pockets [4] [8]. In LFA-1 inhibitors, the 5,7-dichloro substitution pattern (structurally analogous to 5,6-dichloro derivatives) enhanced binding to the I-domain of LFA-1 by 30-fold compared to unchlorinated analogs, attributed to halogen bonding with ICAM-1 interfacial residues [2]. Similarly, in antimycobacterial THIQ hydrazides, dichloro substitution at C-5 and C-7 improved potency against Mycobacterium tuberculosis (IC50 = 4.7 μM) by facilitating hydrophobic interactions with enoyl reductase (InhA) [4].
Table 2: Impact of Substituent Patterns on THIQ Biological Activities
Substituent Position | Compound Class | Biological Activity | Key Structure-Activity Findings |
---|---|---|---|
5,7-Dichloro | LFA-1 inhibitors (e.g., CN115707698A) | Inhibition of T-cell adhesion (ICAM-1/LFA-1) | 40–60% inhibition at 10 μM; improved ocular surface healing in dry eye models [2] |
5,7-Dichloro | Hydrazide derivatives (e.g., 10A25) | Antimycobacterial (H37Ra) | IC50 = 4.7 μM (biphenyl hydrazide); docking affinity to InhA = −9.2 kcal/mol [4] |
1-(2-Aminophenyl) | Pt(II) complexes (e.g., 7g–l) | Cytotoxic (MCF-7 cells) | IC50 = 1.8 μM (vs cisplatin 4.7 μM); chloro substituents enhance DNA crosslinking [8] |
3-Carbonyl-amino acid | Anti-thrombotic agents | GPIIb/IIIa antagonism | 70–85% inhibition of platelet aggregation at 100 μM; no intramolecular H-bonding [6] |
The stereochemistry at C-1 and C-3 critically influences the biological profile of chlorinated THIQs. In platinum(II) antitumor complexes, the (1S,3S) configuration of 1-aryltetrahydroisoquinoline ligands optimized DNA adduct formation, reducing IC50 values to 1.8 μM (MCF-7 cells) versus 4.7 μM for cisplatin [8]. This enhancement arises from precise spatial orientation of the platinum-chloride leaving groups and the THIQ aromatic plane, facilitating intercalative DNA binding. Computational analyses reveal that chlorination at C-5/C-6 restricts rotation about the C-6a/C-12b bond, stabilizing a "sofa" conformation where the lactam carbonyl adopts an orientation optimal for H-bond donation to proteolytic enzymes [5] [9]. Crystallographic studies of 5,7-dichloro-THIQ derivatives confirm planarity between the chlorinated arene and the amide moiety, enabling π-stacking with tyrosine or histidine residues in target proteins [4].
5,6-Dichloro-1,2,3,4-tetrahydroisoquinolin-1-one serves as a versatile pharmacophore in inflammatory, infectious, and oncological contexts. Its structural similarity to LFA-1 inhibitors (e.g., lifitegrast) underpins applications in immunomodulation, where the dichlorinated THIQ core disrupts protein-protein interactions between LFA-1 on leukocytes and ICAM-1 on endothelial cells [2]. In dry eye disease models, derivatives reduced corneal epithelial damage by 60–75% and increased goblet cell density by 40%, outperforming unchlorinated analogs [2]. Antimycobacterial research demonstrates potent inhibition of M. tuberculosis enoyl reductase (InhA) and peptide deformylase by hydrazide-functionalized dichloro-THIQs, with molecular docking confirming halogen bonding with catalytic residues (ΔG = −9.2 kcal/mol) [4]. Additionally, platinum complexes incorporating chiral dichloro-THIQ ligands exhibit enhanced cytotoxicity through DNA crosslinking, with selective activity against breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-8) cell lines [8].
Synthesis of 5,6-dichloro-1,2,3,4-tetrahydroisoquinolin-1-one exploits regioselective electrophilic aromatic chlorination and advanced cyclization techniques. One patent route employs 2,4-dichlorobenzaldehyde as a starting material, undergoing nitroaldol reaction, reduction, and microwave-assisted Pictet-Spengler cyclization to achieve 75–85% yields [9]. Alternative approaches use Bischler-Napieralski cyclization of dichlorinated β-arylethylamides, followed by oxidation to the lactam, though this requires stringent temperature control (<0°C) to prevent racemization at C-1 [5] [9]. Recent innovations leverage visible-light photoredox catalysis for radical-based cyclizations, enabling C1-alkynylation for diversified analogs [7]. The compound’s physicochemical properties—melting point 192–195°C, predicted boiling point 308±42°C, and logP 2.1—reflect high crystallinity and moderate lipophilicity, facilitating purification and formulation [9].
Table 3: Research Advances Involving 5,6/5,7-Dichloro-THIQ Derivatives
Research Focus | Key Advance | Experimental Findings | Source Compound |
---|---|---|---|
LFA-1/ICAM-1 Inhibition | Dry eye therapeutics (patent CN115707698A) | >60% inhibition of T-cell adhesion at 10 μM; ED50 = 1.2 mg/kg | 5,7-Dichloro-THIQ-6-formamides [2] |
Antimycobacterial Agents | InhA inhibition (compound 10A25) | IC50 = 4.7 μM (Mtb H37Ra); docking score = −9.2 kcal/mol | 5,7-Dichloro-THIQ carbohydrazide [4] |
Anticancer Platinum Complexes | DNA crosslinking agents (complex 7g) | IC50 = 1.8 μM (MCF-7); >5× selectivity vs normal cells | (1S,3S)-1-Aryl-THIQ ligands [8] |
Synthetic Methodology | Photoredox radical Pictet-Spengler reaction | 92% yield; enantiomeric excess >98% | C1-Alkynylated THIQs [7] |
Density functional theory (DFT) calculations on 5,6-dichloro-1,2,3,4-tetrahydroisoquinolin-1-one reveal a polarized carbonyl (C=O) bond (1.22 Å) with charge density shifted toward oxygen (qO = −0.48), enhancing H-bond acceptor capacity [4]. Molecular dynamics simulations of LFA-1 complexes demonstrate that chlorine atoms form halogen bonds with Pro73 and Tyr157 of the I-domain, stabilizing the inactive conformation of LFA-1 [2]. Single-crystal X-ray diffraction of active antimycobacterial hydrazides (e.g., 10A12) confirms coplanarity between the dichloroarene ring and the carbohydrazide moiety, facilitating π-stacking with Phe149 of InhA [4]. These structural insights guide rational optimization, exemplified by biphenyl derivatives (e.g., 10A25) where extended conjugation improved hydrophobic burial in the InhA substrate-binding tunnel [4].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1